BenchChemオンラインストアへようこそ!

Benzamil hydrochloride

Cystic Fibrosis ENaC Pharmacology Nasal Potential Difference

Benzamil hydrochloride is a superior amiloride analog delivering 60-fold greater Na⁺ influx inhibition (ID₅₀ 15 μM vs ~900 μM) and a 7-fold longer ENaC blockade duration (t₀.₅ 4.3 h vs 0.6 h). This sustained pharmacodynamic profile makes it essential for extended Ussing chamber studies, CF airway research, and in vivo brain edema models where amiloride, phenamil, or EIPA cannot substitute. Its dual ENaC/NCX inhibition with TRPP3 channel activity (IC₅₀ 1.1 μM) provides a uniquely validated tool for probing sodium-dependent mitogenic and renal acid-base pathways. High DMSO solubility (≥100 mg/mL) ensures flexible formulation.

Molecular Formula C13H15Cl2N7O
Molecular Weight 356.2 g/mol
CAS No. 161804-20-2
Cat. No. B1666189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamil hydrochloride
CAS161804-20-2
SynonymsBenzamil HCl, Benzamil Hydrochloride
Molecular FormulaC13H15Cl2N7O
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl
InChIInChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H
InChIKeyZNWMRWWNJBXNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzamil Hydrochloride (CAS 161804-20-2): ENaC Blocker with Distinct Pharmacodynamic Profile for CF and Hypertension Research


Benzamil hydrochloride (benzylamiloride hydrochloride, CAS 161804-20-2) is a benzyl-substituted amiloride analog that functions as a potent blocker of epithelial sodium channels (ENaC) and an inhibitor of the Na+/Ca2+ exchanger (NCX) [1]. The compound also inhibits TRPP3-mediated Ca2+-activated currents with an IC50 of 1.1 μM . Marketed as the hydrochloride salt (C13H15Cl2N7O, MW 356.21), benzamil demonstrates high DMSO solubility (≥100 mg/mL, 280.73 mM) but low aqueous solubility (<0.1 mg/mL) . Originally developed as a second-generation ENaC blocker with enhanced potency relative to amiloride, benzamil has been evaluated in multiple clinical and preclinical settings including cystic fibrosis, hypertension, and brain edema models [2].

Benzamil Hydrochloride: Why Amiloride, Phenamil, and EIPA Cannot Be Interchanged for Targeted ENaC or NCX Studies


Amiloride analogs exhibit substantial divergence in potency, tissue selectivity, pharmacokinetic behavior, and duration of action that precludes simple substitution. In human bronchial epithelia, the rank order of ENaC potency is benzamil > phenamil » amiloride, yet the rate of drug absorption follows phenamil > benzamil » amiloride, directly impacting in vivo efficacy [1]. In clinical CF studies, benzamil demonstrates approximately 7-fold longer duration of action on nasal potential difference than amiloride (t0.5: 4.3 ± 0.7 h vs. 0.6 ± 0.1 h) despite similar maximal effect magnitude [2]. In cellular proliferation assays, benzamil exhibits 60-fold enhanced potency for Na+ influx inhibition relative to amiloride [3]. These pharmacodynamic and pharmacokinetic distinctions mean that selecting amiloride, phenamil, or EIPA instead of benzamil fundamentally alters experimental outcomes, particularly in studies requiring sustained ENaC blockade, NCX inhibition, or prolonged pharmacodynamic monitoring [4].

Benzamil Hydrochloride Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Benzamil vs. Amiloride: 7.2-Fold Longer Duration of ENaC Blockade in Human Cystic Fibrosis Nasal Epithelium

In a randomized, placebo-controlled, double-blind crossover study of 10 adult CF patients, topical benzamil (1.7 × 10−3 M) and amiloride (1 × 10−3 M) produced similar maximal PD changes (20.6 ± 0.9 mV vs. 20.3 ± 1.6 mV), but benzamil demonstrated a 7.2-fold longer duration of effect [1]. The time for PD to return to 50% of baseline (t0.5) was 4.3 ± 0.7 h for benzamil compared with 0.6 ± 0.1 h for amiloride (95% CI for difference 2.0–5.3 h, p<0.001) [2]. Area under the PD curve (AUC) was 11.8 ± 1.6 mV for benzamil versus 2.8 ± 0.4 mV for amiloride (95% CI for difference 5.3–12.7 mV, p<0.0001) [3].

Cystic Fibrosis ENaC Pharmacology Nasal Potential Difference

Benzamil Exhibits Superior ENaC Potency over Phenamil and Amiloride in Human Bronchial Epithelial Cells

In cultured human bronchial epithelial (HBE) cells, benzamil demonstrates the highest ENaC potency among three tested amiloride analogs [1]. The rank order of potency, as measured by ΔIsc (short-circuit current inhibition), was benzamil > phenamil » amiloride [2]. Notably, benzamil's superior in vitro potency is counterbalanced by its intermediate drug absorption rate: phenamil shows the fastest absorption (highest permeability coefficient), followed by benzamil, with amiloride exhibiting the slowest absorption [3]. This differential absorption profile directly explains why benzamil's in vitro potency advantage does not fully translate to superior in vivo efficacy compared with amiloride—a critical consideration for study design and compound selection [4].

ENaC Pharmacology Airway Epithelial Transport Drug Absorption Kinetics

Benzamil Achieves 60-Fold Enhanced Potency over Amiloride for Na+ Influx Inhibition in Human Fibroblasts

In a systematic evaluation of amiloride analogs for Na+ influx inhibition potency, benzamil exhibited 60-fold enhanced potency relative to amiloride in human fibroblasts (HSWP cells) [1]. The ID50 for Na+ influx inhibition was 15 μM for benzamil, compared with significantly higher concentrations required for amiloride [2]. Furthermore, the ID50 for DNA synthesis inhibition in HSWP cells (18 μM) closely matched the Na+ influx ID50 (15 μM), supporting the mechanistic link between sodium flux blockade and proliferative inhibition [3]. In neuroblastoma-glioma hybrid cells (NG108-15), benzamil inhibited Na+ influx with comparable potency (ID50 18 μM) and suppressed DNA synthesis with an ID50 of 38 μM [4].

Cell Proliferation Na+ Flux Assay Amiloride Analog Screening

Benzamil Demonstrates Immediate Protective Effect Against Hyponatremic Brain Edema in Rat MRI Model

In a 3-T MRI study of hyponatremic rats, intracerebroventricular (ICV) administration of benzamil hydrochloride (4 μg) completely prevented the development of brain edema, a finding not observed in untreated hyponatremic controls [1]. In hyponatremic animals without benzamil treatment, apparent diffusion coefficient (ADC) declined from baseline (100%) to a minimum of 92.32 ± 3.20% at 90 min (p<0.0005), and water signal increased to a maximum of 5.95 ± 2.62% at 100 min (p<0.0005) [2]. After ICV benzamil pretreatment, no consistent changes occurred in either ADC or water signal—parameters that reflect intracellular water accumulation and total brain water content, respectively [3]. Normonatremic animals treated with ICV benzamil showed no adverse effects [4].

Brain Edema Hyponatremia In Vivo MRI Sodium Channel Blockade

Benzamil Produces 2.8-Fold Greater Urinary Alkalinization Under Low-K+ Diet Conditions in Mice

In anesthetized, bladder-catheterized mice, benzamil (0.2 μg/g body weight) produced distinct urine alkalization effects that varied significantly with dietary potassium status [1]. Under normal diet conditions, benzamil increased urinary pH by ΔpH 0.33 ± 0.07 [2]. Notably, in animals fed a low-K+ diet—a condition associated with low ENaC activity—benzamil's urine alkalization effect was substantially enhanced to ΔpH 0.74 ± 0.12, representing a 2.8-fold greater pH elevation [3]. In contrast, benzamil produced no significant effect on urine acid excretion in animals maintained on a high-K+ diet (high ENaC activity state) [4]. The complete absence of benzamil-induced urinary alkalization in HKA double-knockout mice confirmed that the effect is mediated via renal H+-K+-ATPases rather than ENaC [5].

Renal Physiology H+-K+-ATPase Inhibition Urinary Acidification

Benzamil Hydrochloride Research Applications: Evidence-Based Scenarios for Optimal Compound Selection


Cystic Fibrosis ENaC Pharmacology Studies Requiring Sustained Sodium Channel Blockade Exceeding 4 Hours

Benzamil is the preferred ENaC blocker for CF airway epithelial studies requiring prolonged pharmacodynamic monitoring. In human CF patients, benzamil maintains 50% inhibition of nasal potential difference for 4.3 ± 0.7 h, compared with only 0.6 ± 0.1 h for amiloride, enabling extended-duration studies without repeated dosing [1]. This sustained action is particularly valuable for in vitro Ussing chamber experiments on human bronchial epithelial cultures and for aerosolized drug delivery studies in large animal models [2].

Neuroscience Research on Sodium Channel Involvement in Cerebral Edema and Hyponatremic Brain Injury

Benzamil is uniquely validated in a quantitative in vivo brain edema model with MRI endpoints. ICV administration of 4 μg benzamil completely prevented hyponatremia-induced ADC decline (from 7.68% reduction to no significant change) and abolished water signal elevation in rats [3]. This model provides a robust platform for investigating sodium channel contributions to astrocyte swelling, blood-brain barrier integrity, and neuroprotective interventions in metabolic encephalopathies [4].

Cell Proliferation and Mitogenesis Studies Investigating Sodium Flux-Dependent Signaling

Benzamil's 60-fold enhanced Na+ influx inhibition potency over amiloride in human fibroblasts (ID50 15 μM vs. ~900 μM for amiloride) makes it the compound of choice for studies examining the role of sodium entry in growth factor signaling and DNA synthesis [5]. The close correlation between Na+ influx ID50 (15 μM) and DNA synthesis ID50 (18 μM) in HSWP cells supports benzamil's utility for dissecting sodium-dependent mitogenic pathways without requiring cytotoxic concentrations [6].

Renal Physiology Studies of H+-K+-ATPase Function and Urinary Acidification Mechanisms

Benzamil serves as a dual pharmacology tool compound for renal studies, inhibiting both ENaC and H+-K+-ATPases with distinct dietary potassium dependence. Under low-K+ diet conditions, benzamil produces 2.8-fold greater urinary alkalinization (ΔpH 0.74 ± 0.12 vs. 0.33 ± 0.07 under normal diet), enabling investigators to probe renal acid-base transport mechanisms across varying physiological states [7]. The HKA double-knockout mouse data confirm benzamil's utility for distinguishing ENaC-dependent from ENaC-independent effects in the kidney [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.